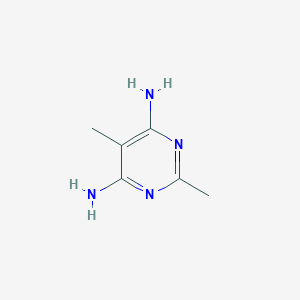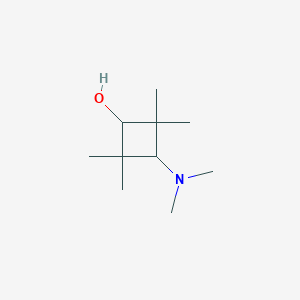
2,5-Dimethyl-4,6-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4,6-pyrimidinediamine is a chemical compound with the molecular formula C6H10N4 . It has been used as an intermediate in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 2,5-Dimethyl-4,6-pyrimidinediamine derivatives has been reported in several studies. For instance, one study designed and synthesized 33 4,6-pyrimidinediamine derivatives as dual EGFR and FGFR inhibitors . Another study reported the reaction of 2-amino-4,6-dimethylpyrimidine with carboxylic acid such as gallic acid and pimelic acid, yielding a salt and co-crystal, respectively .Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-4,6-pyrimidinediamine has been analyzed in several studies. For example, one study reported that the crystal structure and hydrogen bond interaction of the two crystals were determined by single X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving 2,5-Dimethyl-4,6-pyrimidinediamine have been studied. For instance, one study reported that FGF2-FGFR1 autocrine pathway activation reduces the sensitivity of non-small cell lung cancer (NSCLC) cells to EGFR inhibitors like Gefitinib .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dimethyl-4,6-pyrimidinediamine can be found in various databases .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
One study highlighted the synthesis of novel hexahydropyrimidines, which are significant in the development of bioactive compounds, through a one-pot condensation reaction involving 2,2-dimethylpropane-1,3-diamine. These compounds have applications in fungicides, antibacterials, and antivirals, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Abu-Obaid et al., 2014).
Crystal Structure and Molecular Recognition
Research on the crystal structures of pyrimidine derivatives has provided insights into molecular recognition processes crucial for drug action. For example, the study of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts revealed different tautomeric forms and their implications for hydrogen bonding in pharmaceuticals (Rajam et al., 2017).
Spectrophotometric Studies
Spectrophotometric studies have been employed to investigate proton transfer complexes involving pyrimidine derivatives. These studies are essential for understanding the chemical properties and potential applications of these compounds in analytical chemistry (Habeeb et al., 2009).
Material Science Applications
The development of novel polymers and materials also benefits from the study of pyrimidine derivatives. For instance, fluorinated polyimides derived from pyrimidine-based monomers have shown exceptional thermal stability and low dielectric constants, making them suitable for advanced electronic applications (Madhra et al., 2002).
Photophysical Studies
Investigations into the photophysical properties of pyrimidine derivatives, such as their behavior under UV irradiation, are crucial for understanding their role in DNA damage and repair mechanisms. These studies can lead to further insights into the prevention and treatment of UV-induced mutations (Thomas et al., 2002).
Safety And Hazards
Zukünftige Richtungen
The future directions for the research and development of 2,5-Dimethyl-4,6-pyrimidinediamine and its derivatives could involve their potential use in the treatment of diseases such as non-small cell lung cancer (NSCLC) . Further studies are needed to explore their potential therapeutic effects and safety profiles.
Eigenschaften
IUPAC Name |
2,5-dimethylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H4,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZKLBBMUXBGEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














